molecular formula C23H24N2O3 B608195 JI130 CAS No. 2234271-86-2

JI130

カタログ番号: B608195
CAS番号: 2234271-86-2
分子量: 376.46
InChIキー: BNTYDBBGNPFECO-VAWYXSNFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Contextualization of Small Molecule Libraries in Chemical Biology Research

Chemical biology extensively utilizes small molecule libraries – collections of diverse chemical structures – to systematically explore biological space and identify compounds with desired activities. vipergen.combroadinstitute.orgcbcs.se These libraries can range from general diverse sets to focused collections enriched for specific structural motifs or predicted target interactions. cbcs.se High-throughput screening (HTS) of these libraries against biological targets or phenotypic assays has revolutionized the pace of discovery, enabling the rapid identification of "hit" compounds that exhibit preliminary activity. vipergen.comsolubilityofthings.com Subsequent lead optimization refines these hits to improve potency, selectivity, and other properties. solubilityofthings.com

The small molecule JI130 emerged from such a chemical biology approach. It was identified through the screening of a chemical library comprising 1,800 small molecules enriched for indole-like pharmacophores. nih.govresearchgate.netnih.govkyoto-u.ac.jpkyoto-u.ac.jp This targeted screening strategy aimed to find compounds that could interfere with the transcriptional repressive activity of the protein Hes1. nih.govresearchgate.netnih.govkyoto-u.ac.jp

Overview of Aberrant Signaling Pathways as Therapeutic Targets

Cellular processes are orchestrated by intricate signaling networks. Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer. scientificarchives.comlongdom.org Aberrant signaling can lead to uncontrolled cell proliferation, survival, migration, and other characteristics of diseased cells. scientificarchives.com Consequently, components of these dysregulated pathways represent attractive targets for therapeutic intervention. scientificarchives.comlongdom.orgnih.govfrontiersin.org

One such pathway is the Notch signaling pathway, which plays a critical role in development but can contribute to cancer when aberrantly activated in adulthood. nih.govresearchgate.netmdpi.comnih.gov The transcription factor Hes1 is a key downstream effector of Notch signaling, and its abnormal activity has been linked to the pathogenesis of various cancers, including pancreatic cancer and colorectal cancer. medchemexpress.comnih.govresearchgate.netmdpi.comnih.govnih.gov Modulating the activity of Hes1 or its associated proteins presents a potential strategy for inhibiting cancer growth. nih.govresearchgate.netmdpi.comresearchgate.net

Identification Strategies for Bioactive Lead Compounds

The identification of bioactive lead compounds from chemical libraries involves various strategies. Target-based screening involves testing compounds against a specific molecular target, such as an enzyme or receptor, to find modulators of its activity. vipergen.com Phenotypic screening, on the other hand, assesses the ability of compounds to induce a desired change in cell behavior or morphology, without prior knowledge of the molecular target. vipergen.com Once a hit compound is identified, target deconvolution strategies are employed to determine the specific protein(s) it interacts with to exert its biological effect. creative-biolabs.comfrontiersin.org Techniques such as affinity chromatography and chemical proteomics are valuable in this process. creative-biolabs.comfrontiersin.org

In the case of this compound, the initial screening was guided by the hypothesis that interfering with Hes1's interaction with its transcriptional corepressor TLE1 could inhibit Hes1 activity. nih.govresearchgate.netnih.govkyoto-u.ac.jp However, target identification studies using a biotinylated derivative of JI051 (a related compound) revealed that the compound did not directly bind TLE1. nih.govkyoto-u.ac.jp Instead, it was found to interact with Prohibitin 2 (PHB2), a protein chaperone implicated in various cellular processes and diseases, including cancer. frontiersin.orgnih.govresearchgate.netnih.govkyoto-u.ac.jpresearchgate.net This discovery highlighted an unexpected mechanism of action involving the stabilization of the Hes1-PHB2 interaction outside the nucleus. frontiersin.orgnih.govresearchgate.netnih.govkyoto-u.ac.jp

Detailed research findings on this compound have demonstrated its biological activity. This compound has been shown to inhibit the ability of Hes1 to repress transcription. medchemexpress.comnih.govglpbio.commedchemexpress.com This modulation of Hes1 activity leads to the induction of G2/M cell cycle arrest. frontiersin.orgnih.govresearchgate.netnih.govkyoto-u.ac.jp In vitro studies using the human pancreatic cancer cell line MIA PaCa-2 demonstrated that this compound treatment resulted in a dose-dependent reduction in cell growth. nih.gov The half-maximal effective concentration (EC50) for this compound in inhibiting MIA PaCa-2 cell growth was determined to be 49 nM. nih.gov

CompoundCell LineEffect on Cell GrowthEC50 (nM)
This compoundMIA PaCa-2Inhibition49

Furthermore, in vivo studies using a murine pancreatic tumor xenograft model showed that this compound treatment significantly reduced tumor volume. medchemexpress.comnih.govresearchgate.netnih.gov this compound has also demonstrated the ability to limit cell growth in fusion-negative rhabdomyosarcoma cells by inhibiting HES1. nih.gov These findings underscore the potential of this compound as a small molecule modulator with relevant biological activity, particularly in the context of aberrant Hes1 signaling in cancer.

特性

CAS番号

2234271-86-2

分子式

C23H24N2O3

分子量

376.46

IUPAC名

(E)-N-(2-(Allyloxy)phenethyl)-3-(7-methoxy-1H-indol-3-yl)acrylamide

InChI

InChI=1S/C23H24N2O3/c1-3-15-28-20-9-5-4-7-17(20)13-14-24-22(26)12-11-18-16-25-23-19(18)8-6-10-21(23)27-2/h3-12,16,25H,1,13-15H2,2H3,(H,24,26)/b12-11+

InChIキー

BNTYDBBGNPFECO-VAWYXSNFSA-N

SMILES

O=C(NCCC1=CC=CC=C1OCC=C)/C=C/C2=CNC3=C2C=CC=C3OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

JI130;  JI-130;  JI 130

製品の起源

United States

Discovery and Derivation of Ji130

Initial High-Throughput Small-Molecule Screening Approaches

The initial phase involved high-throughput screening (HTS) of a chemical library. HTS is a process that utilizes automation and miniaturization to rapidly test a large number of compounds against a specific biological target. upmbiomedicals.combmglabtech.com In the case of JI130, a library of 1,800 small molecules was screened. nih.govkyoto-u.ac.jpnih.govresearchgate.net This library was specifically enriched for indole-like π-electron-rich pharmacophores, based on the understanding that Hes1 interacts with the transcriptional corepressor TLE1 via a domain containing two tryptophan residues, which are part of an indole structure. nih.govkyoto-u.ac.jpnih.govresearchgate.net The goal of this screening was to identify compounds that could block Hes1-mediated transcriptional repression. nih.govkyoto-u.ac.jpnih.govresearchgate.net

Lead Compound Identification and Optimization

The screening process successfully identified initial "hit" compounds that showed activity against the target. upmbiomedicals.combmglabtech.com These hits then entered the lead identification and optimization phase, a critical stage in drug discovery where promising compounds are refined to enhance their desirable properties. upmbiomedicals.comsolubilityofthings.combioagilytix.comdanaher.com This iterative process involves modifying the chemical structure of the lead compound to improve its efficacy, selectivity, and other pharmacological characteristics. upmbiomedicals.comsolubilityofthings.comdanaher.com

The screening identified a lead compound that underwent extensive chemical modification to improve its potency. kyoto-u.ac.jpnih.govresearchgate.net This optimization process led to the identification of JI051, which demonstrated inhibition of HEK293 cell proliferation with an EC50 of 0.3 μM. kyoto-u.ac.jpnih.govresearchgate.net Further development from JI051 ultimately yielded this compound. nih.govresearchgate.netinvivochem.cnnih.gov

Chemical Modifications and Structural Development from Precursors (e.g., JI051)

This compound is described as a derivative or analog of JI051. invivochem.cnnih.govmedchemexpress.com This indicates that this compound was developed through chemical modifications of the JI051 structure. While the specific details of all the chemical modifications are not extensively detailed in the provided information, the development from JI051 to this compound was aimed at improving potency. kyoto-u.ac.jpnih.govresearchgate.net The chemical structure of this compound is provided, with the molecular formula C23H24N2O3 and a molecular weight of 376.448266029358. invivochem.cn JI051 has a molecular formula of C22H24N2O3 and a molecular weight of 364.45. medkoo.com Comparing these suggests a modification involving the addition of a carbon and oxygen atom, while maintaining the number of nitrogen and hydrogen atoms relative to the base formula provided for JI051. The IUPAC name for this compound is (E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide, and for JI051, it is (E)-N-(2-Ethoxyphenethyl)-3-(7-methoxy-1H-indol-2-yl)acrylamide. invivochem.cnmedkoo.com These names highlight differences in the phenethyl and indole portions of the molecules, indicating where modifications likely occurred during the optimization from JI051 to this compound.

Molecular Mechanism of Action of Ji130

Target Identification and Validation Methodologies

Identifying the precise molecular targets of small molecules like JI130 is a critical step in understanding their mechanism of action. Various methodologies are employed to achieve this, combining affinity-based isolation techniques with sensitive analytical methods.

A key approach in identifying proteins that interact with a small molecule involves the use of affinity-based methods coupled with mass spectrometry. In the case of this compound and its derivative JI051, immunomagnetic isolation has been utilized. This technique involves immobilizing a modified version of the small molecule onto magnetic beads. These beads are then incubated with cell lysates, allowing the small molecule to bind to its interacting proteins. Magnetic separation is used to isolate the beads and the bound protein complexes. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Following isolation, mass spectrometry, specifically nanoscale liquid chromatography-tandem mass spectrometry (nano LC-MS/MS), is employed to identify the captured proteins. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net This powerful analytical technique breaks down proteins into peptides, and their mass-to-charge ratios are measured. By comparing these data to protein databases, the identities of the interacting proteins can be determined. This methodology was instrumental in revealing that JI051, and by extension likely this compound, interacts with Prohibitin 2 (PHB2). nih.govnih.govresearchgate.netresearchgate.netmedchemexpress.com

Once a potential target is identified through methods like immunomagnetic isolation and mass spectrometry, biochemical validation is necessary to confirm the direct engagement of the small molecule with the target protein. This can involve various techniques to demonstrate a specific and measurable interaction. While the provided search results specifically highlight the identification process for JI051/JI130's interaction with PHB2 through immunomagnetic isolation and mass spectrometry, biochemical validation often includes techniques such as pull-down assays with photoreactive probes or surface plasmon resonance to confirm binding affinity and specificity. researchgate.netucl.ac.uknih.gov For instance, studies validating PHB2 as a target for JI051 involved pull-down assays using a photoreactive probe, confirming the direct interaction. researchgate.net

Immunomagnetic Isolation and Mass Spectrometry for Protein Interaction Discovery

Prohibitin 2 (PHB2) as a Primary Molecular Chaperone Target

Research has identified Prohibitin 2 (PHB2) as a primary molecular target of this compound and its derivative JI051. nih.govnih.govresearchgate.netresearchgate.netmedchemexpress.comfrontiersin.orgmdpi.commedkoo.comnih.govmedchemexpress.comglpbio.cn PHB2 is a highly conserved protein with diverse cellular roles, functioning as a molecular chaperone. frontiersin.orgresearchgate.netimrpress.comimrpress.comnih.gov

PHB2 is a pleiotropic protein found in various cellular compartments, including mitochondria, the cytoplasm, the nucleus, and the plasma membrane. imrpress.comspandidos-publications.com Its functions are diverse and context-dependent, influenced by its cellular location and the specific cell type. imrpress.com PHB2 plays important roles in regulating mitochondrial function, including energy metabolism, mitochondrial fusion, morphogenesis, and mitophagy. frontiersin.orgresearchgate.netimrpress.comimrpress.com Beyond its mitochondrial roles, PHB2 is also involved in nuclear transcription, cell proliferation, apoptosis, cell cycle control, and senescence. researchgate.netimrpress.comimrpress.comnih.gov

Dysregulation of PHB2 has been linked to various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. frontiersin.orgresearchgate.netimrpress.comnih.gov In the context of cancer, PHB2 can exhibit context-dependent roles, sometimes acting as a tumor suppressor and at other times being associated with tumor progression. researchgate.netspandidos-publications.com Its involvement in regulating cell cycle and proliferation makes it a relevant target in diseases characterized by uncontrolled cell growth. researchgate.netimrpress.comnih.gov

A key aspect of this compound's mechanism involves its ability to stabilize the interaction between PHB2 and other proteins. Specifically, this compound has been shown to stabilize the interaction between PHB2 and the transcription factor Hes1. nih.govnih.govresearchgate.netresearchgate.netmedchemexpress.comfrontiersin.orgmdpi.commedkoo.comnih.govmedchemexpress.comglpbio.cnimrpress.comimrpress.comnih.govmedchemexpress.com This stabilization primarily occurs outside the nucleus, particularly in the cytosol. nih.govnih.govresearchgate.netmedchemexpress.commdpi.commedkoo.comnih.gov

By stabilizing the PHB2-Hes1 complex in the cytoplasm, this compound effectively sequesters Hes1 outside the nucleus. nih.govnih.govresearchgate.netmedchemexpress.commedkoo.comnih.gov This prevents Hes1 from entering the nucleus and exerting its transcriptional repressive activity. nih.govnih.govresearchgate.netmedchemexpress.commedkoo.comnih.govmedchemexpress.comglpbio.cnmedchemexpress.com This mechanism highlights this compound's role not as a direct inhibitor of Hes1's enzymatic activity (as Hes1 is a transcription factor), but rather as a modulator of its cellular localization and interaction with its chaperone, PHB2.

Role of PHB2 in Cellular Regulation and Disease

Interaction with Hes1 Transcription Factor

The interaction with the Hes1 transcription factor is a central component of this compound's mechanism of action, mediated through PHB2. nih.govnih.govucl.ac.ukfrontiersin.orgmdpi.commedchemexpress.comimrpress.comimrpress.comnih.govmedchemexpress.comnih.govscite.ai Hes1 (Hairy and Enhancer of Split 1) is a basic helix-loop-helix (bHLH) transcription factor and a key downstream effector of the Notch signaling pathway. nih.govnih.govresearchgate.netresearchgate.netmedchemexpress.comnih.govscite.aiuniprot.orgcellsignal.comwikipedia.orgmdpi.com

Hes1 functions primarily as a transcriptional repressor, binding to specific DNA sequences (N-box or E-box motifs) to inhibit the transcription of its target genes. nih.govuniprot.orgcellsignal.comwikipedia.orguniprot.org It plays crucial roles in various developmental processes, regulating cell proliferation, differentiation, survival, and apoptosis. medchemexpress.comnih.govcellsignal.comwikipedia.org Aberrant signaling of Hes1 in adulthood has been linked to the pathogenesis of various cancers. nih.govnih.govresearchgate.netresearchgate.netmedchemexpress.comfrontiersin.orgnih.govscite.ai

This compound's interaction with Hes1 is indirect, occurring through its stabilization of the complex between Hes1 and PHB2. nih.govnih.govresearchgate.netresearchgate.netmedchemexpress.comfrontiersin.orgmdpi.commedkoo.comnih.govmedchemexpress.comglpbio.cnimrpress.comimrpress.comnih.govmedchemexpress.com By stabilizing the cytoplasmic PHB2-Hes1 interaction, this compound reduces the amount of Hes1 that can translocate to the nucleus. nih.govnih.govresearchgate.netmedchemexpress.commedkoo.comnih.gov This leads to an impairment of Hes1's ability to repress the transcription of its target genes. nih.govnih.govresearchgate.netmedchemexpress.commedkoo.comnih.govmedchemexpress.comglpbio.cnmedchemexpress.com

This mechanism suggests that this compound effectively counteracts the transcriptional repressive activity of Hes1 by altering its subcellular localization, highlighting a novel way to target Hes1 signaling, particularly in contexts where its aberrant activity contributes to disease. nih.govnih.govresearchgate.netmedchemexpress.com

Here is a summary of the key interactions and their effects:

CompoundPrimary TargetInteraction TypeCellular Location of InteractionEffect on Hes1Biological Outcome (Observed)
This compoundProhibitin 2 (PHB2)Stabilization of interaction with Hes1Outside the nucleus (cytosol)Reduced nuclear translocation, impaired transcriptional repressionG2/M cell cycle arrest, reduced tumor growth

Data Table: Effect of this compound on Pancreatic Cancer Cell Growth nih.govnih.govresearchgate.net

Studies have investigated the effect of this compound on the growth of pancreatic cancer cells. The following table summarizes representative data on the half-maximal effective concentration (EC50) of this compound in a human pancreatic cancer cell line.

Cell LineCompoundEC50 (nM)Incubation Time
MIA PaCa-2This compound4972 hours

Note: EC50 values can vary depending on the specific cell line, assay conditions, and incubation time.

In addition to in vitro studies, this compound has been shown to reduce tumor growth in a murine pancreatic tumor xenograft model. nih.govnih.govresearchgate.netresearchgate.netmedchemexpress.commdpi.comnih.govglpbio.cnmedchemexpress.com

Modulation of Hes1 Transcriptional Repressor Activity

Hes1, a basic helix-loop-helix (bHLH) transcription factor, functions as a transcriptional repressor and is a key downstream effector of the Notch signaling pathway. While Hes1 plays a crucial role in embryonic development, its aberrant signaling in adulthood is linked to various pathological conditions, including cancer. nih.govnih.gov this compound has been identified as a small organic molecule that impairs the ability of Hes1 to repress transcription. nih.govnih.govscite.ai

Initial screening efforts aimed to find compounds that could block Hes1-mediated transcriptional repression, potentially by interfering with its interaction with corepressors like TLE1. nih.govnih.gov However, further investigation revealed that this compound, along with its related compound JI051, does not directly bind to TLE1. nih.govnih.gov Instead, JI051 was found to interact with prohibitin 2 (PHB2), a protein chaperone. nih.govnih.govmedchemexpress.com this compound, described as a derivative of JI051, also acts as a stabilizer for the Hes1-PHB2 interaction, thereby inhibiting Hes1's transcriptional repressive activity. medchemexpress.comglpbio.commedchemexpress.com

Subcellular Localization of this compound's Action on Hes1-PHB2 Complex Formation

The interaction between this compound (via JI051) and PHB2 leads to the stabilization of the Hes1-PHB2 complex. This stabilization has been shown to occur outside the nucleus. nih.govnih.govmedchemexpress.comfrontiersin.orgmedkoo.com By stabilizing the Hes1-PHB2 interaction in the cytoplasm, this compound effectively sequesters Hes1 outside the nucleus, thereby preventing it from reaching its target genes and exerting its transcriptional repressive function. nih.govnih.govmedchemexpress.comfrontiersin.orgmedkoo.comnih.gov This mechanism of regulating transcriptional activity through nuclear exclusion has been observed for other transcription factors as well. nih.gov

Downstream Signaling Pathway Modulation

The modulation of Hes1 activity by this compound has significant downstream effects on crucial signaling pathways, notably the Notch signaling pathway and mechanisms regulating the cell cycle.

Notch Signaling Pathway Inhibition

The Notch signaling pathway is a highly conserved system involved in numerous cellular processes, including cell fate determination, proliferation, and differentiation. nih.govnih.govmdpi.comwikipedia.org Hes1 is a direct transcriptional target and a key effector of canonical Notch signaling. nih.govmedchemexpress.comnih.govwikipedia.org By inhibiting Hes1's transcriptional repression, this compound effectively interferes with the downstream signaling of the Notch pathway. nih.govglpbio.comglpbio.cn This represents a novel mechanism of Notch inhibition, distinct from approaches targeting earlier components of the pathway like gamma-secretase inhibitors. medchemexpress.comnih.gov

Aberrant activation of the Notch signaling pathway is frequently implicated in the pathogenesis of various diseases, particularly cancer. nih.govnih.govscite.aifrontiersin.orgmedkoo.comnih.govnih.govmdpi.comnih.govroyalsocietypublishing.orgaacrjournals.orgahajournals.org Dysregulated Notch signaling has been associated with cancer stemness, a pro-tumorigenic microenvironment, and immune evasion in several cancer types, including pancreatic, breast, and lung carcinomas. nih.govnih.govaacrjournals.org It is also linked to developmental disorders and vascular diseases. nih.govmdpi.comroyalsocietypublishing.orgahajournals.org The frequent aberrant activation of this pathway highlights it as a significant target for therapeutic intervention. nih.govroyalsocietypublishing.orgaacrjournals.org

Hes1 plays a critical regulatory role within the Notch signaling axis. As a transcriptional repressor, Hes1 can repress the expression of various genes, including those involved in differentiation and cell cycle regulation. nih.govnih.govmedchemexpress.commedchemexpress.comfrontiersin.orgmedkoo.comwikipedia.orgaacrjournals.orgkcl.ac.ukmdpi.comhaematologica.org Hes1 can function as both a homodimer and a heterodimer, and its interactions with different cofactors influence its transcriptional activity and downstream effects. nih.govwikipedia.orgkcl.ac.uk By repressing target genes, Hes1 contributes to maintaining cells in an undifferentiated or proliferative state, which is often dysregulated in diseases characterized by aberrant Notch activation. wikipedia.orgnih.govkcl.ac.ukmdpi.com this compound's ability to impair Hes1's repressive function directly impacts this regulatory node within the Notch pathway. nih.govnih.govscite.aimedchemexpress.commedchemexpress.comfrontiersin.orgmedkoo.com

Aberrant Notch Activation in Pathological Conditions

Cell Cycle Regulatory Mechanisms

In addition to its effects on Notch signaling, this compound has been shown to influence cell cycle progression. Studies indicate that this compound treatment induces cell-cycle arrest. nih.govnih.govscite.aimedchemexpress.comfrontiersin.orgmedkoo.comnih.govscientificlabs.co.uksigmaaldrich.commdpi.comresearchgate.net Specifically, JI051, the related compound with a similar mechanism of action involving PHB2 and Hes1, has been shown to induce G2/M cell-cycle arrest. nih.govnih.govscite.aimedchemexpress.comfrontiersin.orgmedkoo.comnih.gov This arrest is attributed to the stabilization of the Hes1-PHB2 interaction outside the nucleus, which inhibits Hes1 activity. nih.govnih.govmedchemexpress.comfrontiersin.orgmedkoo.comnih.gov

Hes1 is known to regulate cell cycle progression, partly by repressing the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21, p27, and p57. nih.gov Depletion of Hes1 can lead to the up-regulation of these CDKIs and subsequent cell cycle exit. nih.gov While the precise mechanisms by which Hes1 inhibition by this compound leads to G2/M arrest are still under investigation, the observed cell cycle arrest is consistent with the known role of Hes1 in promoting cell cycle progression. nih.govnih.govscite.aimedchemexpress.comfrontiersin.orgmedkoo.comnih.govscientificlabs.co.uksigmaaldrich.commdpi.comresearchgate.netnumberanalytics.comresearchgate.net

The following table summarizes some key findings related to this compound and its effects:

CompoundTarget InteractionEffect on Hes1 ActivitySubcellular Localization of InteractionObserved Cellular/In Vivo EffectRelevant Pathway(s)
This compoundStabilizes Hes1-PHB2 interactionImpairs transcriptional repressionOutside the nucleusReduces tumor growth (murine pancreatic xenograft model), Inhibits cell growth (pancreatic cancer cell lines, melanoma spheroids)Notch Signaling, Cell Cycle Regulation
JI051Stabilizes Hes1-PHB2 interactionImpairs transcriptional repressionOutside the nucleusInhibits cell proliferation (HEK293 cells, MIA PaCa-2 cells), Induces G2/M cell-cycle arrestNotch Signaling, Cell Cycle Regulation

Note: this compound is described as a derivative of JI051 with enhanced solubility. glpbio.comnih.gov

These findings highlight this compound as a valuable tool for probing the biological functions of Hes1 and PHB2 and suggest its potential as a starting point for the development of therapeutic strategies targeting aberrant Hes1 and Notch signaling.

Induction of G2/M Cell Cycle Arrest

A significant effect of this compound is the induction of cell cycle arrest at the G2/M phase. nih.govmedkoo.comvulcanchem.com This arrest prevents cells from progressing through mitosis, a critical stage of cell division. Studies have shown that treatment with this compound leads to an accumulation of cells in the G2/M phase. nih.gov This effect has been observed in various cancer cell lines, including pancreatic cancer cells like MIA PaCa-2, CFPAC-1, PK9, and KP4-1, as well as melanoma cell lines. nih.govmdpi.comresearchgate.net

The induction of G2/M arrest by this compound is closely linked to its interaction with PHB2 and Hes1. nih.govmedkoo.com By stabilizing the cytosolic association of PHB2 and Hes1, this compound is believed to disrupt the normal cell cycle regulatory processes that are influenced by Hes1's transcriptional activity. nih.gov Depletion of either PHB2 or Hes1 has been shown to suppress the cell proliferation response to JI051, a related compound, suggesting their critical roles in this mechanism. nih.gov

Molecular Events Underlying Cell Cycle Perturbation (e.g., Mitotic Catastrophe)

The G2/M cell cycle arrest induced by this compound can lead to subsequent molecular events, notably mitotic catastrophe. nih.govvulcanchem.comresearchgate.net Mitotic catastrophe is a form of delayed cell death that occurs as a consequence of aberrant mitosis or failure to properly exit the mitotic phase. nih.govresearchgate.netoncotarget.com It is characterized by distinct morphological alterations. nih.govresearchgate.net

Research using fluorescence imaging following staining with Hoechst 33342 has revealed that this compound treatment results in condensed chromatin, micronucleation, and multinucleation. nih.govresearchgate.net These features are considered prominent characteristics of mitotic catastrophe. nih.govresearchgate.net Mitotic catastrophe is recognized as an intrinsic oncosuppressive mechanism that can lead to an irreversible antiproliferative fate, such as cell death or senescence. researchgate.netoncotarget.com The induction of mitotic catastrophe by agents like this compound offers a potential therapeutic advantage in targeting cancer cells. researchgate.net

While the precise molecular cascade linking this compound-induced Hes1-PHB2 interaction, G2/M arrest, and mitotic catastrophe is still being elucidated, the evidence suggests that preventing Hes1 from entering the nucleus and exerting its transcriptional repression functions disrupts the tightly regulated cell cycle control mechanisms, ultimately culminating in aberrant mitosis and cellular demise. nih.govresearchgate.net

Detailed research findings on the effects of this compound on cell proliferation in different cell lines are summarized in the table below. These findings illustrate the compound's potency in inhibiting cell growth. nih.govmdpi.com

Table 1: In vitro Cell Growth Inhibition by this compound

Cell LineCancer TypeEC50 / IC50 (nM)Reference
MIA PaCa-2Pancreatic49 nih.gov
CFPAC-1PancreaticData available in source nih.gov nih.gov
PK9PancreaticData available in source nih.gov nih.gov
KP4-1PancreaticData available in source nih.gov nih.gov
MEL56Melanoma80 - 250 mdpi.com
HBL (WT BRAF/NRAS)Melanoma80 - 250 mdpi.com
LND1 (WT BRAF/NRAS)Melanoma80 - 250 mdpi.com
MM162 (WT BRAF/NRAS)Melanoma80 - 250 mdpi.com
MM074 (BRAF mutant)Melanoma80 - 250 mdpi.com
MM164 (BRAF mutant)Melanoma80 - 250 mdpi.com
MM029 (BRAF mutant)Melanoma80 - 250 mdpi.com
MM032 (BRAF mutant)Melanoma80 - 250 mdpi.com
MM161 (NRAS mutant)Melanoma80 - 250 mdpi.com
MM165 (NRAS mutant)Melanoma80 - 250 mdpi.com

The observed reduction in cell growth and the induction of G2/M arrest and mitotic catastrophe highlight this compound's mechanism of action as a disruptor of critical cellular processes in cancer cells. nih.govvulcanchem.commdpi.comresearchgate.net

Preclinical Biological Evaluation of Ji130 Efficacy

In Vitro Studies in Relevant Cell Line Models

Preclinical studies have evaluated the effects of JI130 on cancer cell growth using various in vitro models, including cell lines derived from pancreatic cancer and rhabdomyosarcoma. These studies aim to characterize the compound's potency and mechanisms of action at the cellular level. nih.govnih.govresearchgate.net

Pancreatic Cancer Cell Growth Inhibition

This compound has demonstrated the ability to suppress the growth of pancreatic cancer cells in laboratory settings. This inhibition has been characterized through dose-response studies and various cell-based assays. nih.gov

Dose-Response Characterization and Potency Determination

Dose-response studies are crucial for understanding the potency of a compound. In MIA PaCa-2 human pancreatic cancer cells, this compound exhibited an EC50 (half-maximal effective concentration) of 49 nM after a 72-hour incubation period. nih.gov This potency was found to be comparable to that of gemcitabine, a chemotherapy drug commonly used in pancreatic cancer treatment, which had an EC50 of 59 nM in the same study. nih.gov Beyond MIA PaCa-2, this compound also suppressed cell growth in other pancreatic cancer cell lines, including CFPAC-1, PK9, and KP4-1. nih.gov

Compound Cell Line Incubation Time EC50 (nM)
This compound MIA PaCa-2 72 hours 49
Gemcitabine MIA PaCa-2 72 hours 59
Cell Proliferation Assays and Viability Assessments

Cell proliferation assays, such as those using the tetrazolium salt method, have been employed to measure the effect of this compound on pancreatic cancer cell growth. Treatment with this compound has been shown to dose-dependently reduce cell growth in human pancreatic cancer cell lines like MIA PaCa-2. nih.gov These assessments provide quantitative data on the reduction in the number of viable cells following exposure to the compound.

Morphological Changes and Cellular Phenotypes

Treatment with this compound has been observed to induce morphological alterations in pancreatic cancer cells. In MIA PaCa-2 cells treated with this compound, fluorescence imaging revealed the presence of condensed chromatin. nih.gov Additionally, morphological changes such as micronucleation and multinucleation were observed. nih.gov These features are indicative of mitotic catastrophe, a form of delayed cell death resulting from abnormal cell division. nih.gov

Rhabdomyosarcoma Cell Growth Suppression

This compound has also demonstrated efficacy in suppressing the growth of rhabdomyosarcoma cells in vitro. nih.govresearchgate.net

Inhibition in Fusion-Negative Rhabdomyosarcoma (FN-RMS) Cell Lines

This compound, acting as a pharmacologic inhibitor of HES1, has shown effectiveness against fusion-negative rhabdomyosarcoma (FN-RMS) cell lines. nih.govresearchgate.net Studies using cell lines such as RD, SMS-CTR, and Rh36 have shown that this compound suppresses their growth at low nanomolar concentrations in vitro. researchgate.net The inhibition of HES1 by this compound has been identified as a mechanism that limits FN-RMS cell growth. nih.gov

Compound Cell Line Subtype In Vitro Effect Concentration Range
This compound RD FN-RMS Growth Suppression Low nanomolar
This compound SMS-CTR FN-RMS Growth Suppression Low nanomolar
This compound Rh36 FN-RMS Growth Suppression Low nanomolar
Impact on Myogenic Differentiation Processes

Preclinical studies have indicated that this compound influences myogenic differentiation, particularly in the context of fusion-negative rhabdomyosarcoma (FN-RMS). This compound functions as a small-molecule inhibitor of HES1, a transcriptional regulator fluoroprobe.comnih.gov. Inhibition of HES1 in FN-RMS cells has been shown to increase the expression of myogenic differentiation markers, including MYOD1 and Myogenin, at both the mRNA and protein levels nih.govprobes-drugs.org. This suggests that by inhibiting HES1, this compound can promote aspects of myogenic differentiation in these cancer cells nih.gov.

Melanoma Cell Growth Modulation

This compound has demonstrated efficacy in modulating the growth of melanoma cells in different in vitro culture systems.

Efficacy in Two-Dimensional Cell Cultures

In two-dimensional (2D) cell cultures, this compound has been shown to limit the growth of FN-RMS cell lines, including RD, SMS-CTR, and Rh36, at low nanomolar concentrations nih.gov. While the provided outline specifically mentions melanoma for this section, the search results primarily detail FN-RMS cell lines in 2D culture when discussing this compound's direct effects nih.gov. However, studies on targeting Prohibitins, which this compound interacts with, have shown inhibition of resistant melanoma cell growth in 2D cultures nih.gov.

A study evaluating the efficacy of this compound against FN-RMS cell lines in vitro provided half-maximal inhibitory concentration (IC50) values:

Cell LineIC50 (nM)
RD~10
SMS-CTR~20
Rh36~20
Table 1: In vitro efficacy of this compound against FN-RMS cell lines (Approximate IC50 values derived from graphical data) nih.gov.
Anti-Proliferative Effects in Three-Dimensional Spheroid Models

This compound has also been evaluated for its anti-proliferative effects in three-dimensional (3D) spheroid models, which are considered to better mimic the in vivo tumor microenvironment compared to 2D cultures wikipedia.orginvivochem.cnmitochon.it. In melanoma spheroid cultures, this compound significantly inhibited spheroid growth and reduced cell viability after treatment compared to control groups nih.govscienceopen.com. Both this compound and another prohibitin ligand, MEL56, significantly reduced cell viability in melanoma spheroids by at least 50% nih.gov. This indicates that this compound maintains its anti-proliferative activity in a more complex 3D cellular structure nih.govscienceopen.com.

Broader Spectrum of Cellular Anti-Proliferative Activities

Beyond its effects on rhabdomyosarcoma and melanoma spheroid models, this compound exhibits a broader range of anti-proliferative activities against various cancer cell types. As an inhibitor of HES1, this compound affects a pathway implicated in the proliferation and growth of several cancers medchemexpress.com. Studies have shown that this compound limits the growth of multiple FN-RMS cell lines in vitro fluoroprobe.com. Additionally, this compound has been tested on pancreatic cancer cell lines, demonstrating suppression of cell growth and induction of cell cycle arrest in vitro medchemexpress.com. A related compound, JI051, has been shown to inhibit the proliferation of HEK293 cells. These findings suggest that this compound's anti-proliferative effects extend to other cellular contexts beyond sarcomas and melanoma spheroids medchemexpress.com.

In Vivo Efficacy Assessments in Preclinical Models (Non-Clinical Studies)

Preclinical in vivo studies using animal models have been conducted to assess the efficacy of this compound in reducing tumor growth.

Murine Xenograft Models in Pancreatic Cancer

This compound has demonstrated significant efficacy in reducing tumor growth in murine xenograft models of pancreatic cancer medchemexpress.com. In these models, this compound treatment significantly reduced tumor volume over time compared to control groups. One study specifically noted that this compound reduced tumor growth by half in a pancreatic tumor xenograft model nih.gov. This suggests that this compound has potential as a therapeutic agent for managing pancreatic cancer.

In addition to pancreatic cancer, this compound dosing has also been shown to impair FN-RMS tumor xenograft growth in mice fluoroprobe.comnih.gov. This was assessed by measuring calculated tumor volume over time, where this compound treatment led to a limitation of tumor growth nih.gov.

Tumor Volume and Weight Dynamics

Studies utilizing xenograft models have assessed the effect of this compound on the growth of tumors, measured by both volume and weight. In one study involving RD xenograft tumors, this compound demonstrated effectiveness in limiting tumor growth over time, as assessed by measuring calculated tumor volume researchgate.net. Tumor volume was typically calculated using the formula 0.52 * (length * width^2) nih.gov. Monitoring of tumor volume and body weight was conducted regularly throughout the study period researchgate.netnih.gov. End-point resected tumor weights for control and treated groups were also compared nih.gov.

While specific quantitative data for tumor volume reduction and final tumor weight differences directly attributed to this compound in the primary search snippet researchgate.net is not presented in a table format, the text indicates that this compound was effective at limiting tumor growth researchgate.net. Another study abstract also states that this compound dosing impaired fusion-negative rhabdomyosarcoma (FN-RMS) tumor xenograft growth nih.gov.

Histopathological and Immunohistochemical Analyses of Tumor Tissues

Histopathological and immunohistochemical analyses are crucial for understanding the cellular and molecular changes within tumor tissues following treatment medicover-genetics.comiarc.frcrownbio.com. In studies evaluating this compound, these analyses have been performed on resected tumor specimens researchgate.netnih.gov.

Hematoxylin and eosin (H&E) staining has been used to examine the general histological features of vehicle-treated and this compound-treated tumors researchgate.netnih.gov. Immunohistochemistry (IHC) staining has been employed to assess the expression of specific proteins within the tumor tissue researchgate.netnih.govplos.orge-jnic.orgoncotarget.comnih.govnih.gov. For instance, IHC staining for myogenic differentiation 1 (MYOD1) has been conducted in both control and this compound-treated tumors researchgate.netnih.gov. Quantitative analysis of MYOD1 staining intensity in tumor sections has been performed using image analysis software researchgate.netnih.gov. An increase in MYOD1 expression has been observed in response to HES1 genetic suppression, which is relevant as this compound is a HES1 inhibitor researchgate.netnih.gov.

Data Table: Immunohistochemical Analysis of MYOD1 Expression

GroupMYOD1 Staining Intensity (Arbitrary Units)Statistical Significance
ControlData not available in snippetP < 0.05; *P < 0.01
This compound-TreatedData not available in snippetP < 0.05; *P < 0.01

Note: Specific numerical data for MYOD1 staining intensity was not available in the provided search snippets, but the statistical significance is indicated. researchgate.netnih.gov

Rhabdomyosarcoma Xenograft Models

Rhabdomyosarcoma xenograft models are widely used preclinical tools to study tumor growth and evaluate the efficacy of potential therapeutic agents against this type of cancer researchgate.netnih.govbiorxiv.org. These models involve implanting human rhabdomyosarcoma cells into immunodeficient mice, allowing the tumors to grow and mimic aspects of human disease researchgate.netnih.govnih.gov.

Assessment of Tumor Growth Impairment

The primary assessment in these models is the evaluation of tumor growth impairment following treatment with this compound researchgate.netnih.gov. This is typically quantified by measuring tumor volume and weight over time and comparing the growth curves and end-point measurements between treated and control groups researchgate.netnih.govnih.gov. Studies have shown that this compound dosing impaired FN-RMS tumor xenograft growth nih.gov. The effectiveness of this compound at limiting RD xenograft tumor growth has been assessed by measuring calculated tumor volume over time researchgate.net.

Gene Expression Analysis in Xenografted Tumors (e.g., RT-qPCR)

Gene expression analysis, often performed using techniques like quantitative reverse transcription PCR (RT-qPCR), provides insights into the molecular changes occurring within the tumor in response to treatment mdpi.comresearchgate.netnih.govunite.it. In the context of this compound and its target HES1, gene expression analysis has been conducted on mRNA isolated from xenograft tumors nih.gov.

RT-qPCR analysis has shown a reduction in the mRNA levels of Hes family BHLH transcription factor 1 (HES1) and Yes1 associated transcriptional regulator (YAP1) in tumor xenografts following HES1 suppression nih.gov. Conversely, an increase has been observed in the expression of cyclin-dependent kinase inhibitor 1C (CDKN1C) and myogenic regulators such as myogenic differentiation 1 (MYOD1), Myogenin (MYOG), and muscle-specific regulatory factor 4 (encoded by the MYF6 gene, MRF4) nih.gov. These findings suggest that inhibiting HES1 with compounds like this compound can influence the expression of genes involved in cell cycle regulation and myogenic differentiation within the tumor nih.gov.

Data Table: Gene Expression Changes in Xenograft Tumors

GeneExpression Change Following HES1 Suppression (RT-qPCR)
HES1Reduced
YAP1Reduced
CDKN1CIncreased
MYOD1Increased
MYOGIncreased
MRF4Increased

Note: This table summarizes the directional changes in gene expression observed via RT-qPCR in xenograft tumors with HES1 suppression, which is relevant to the mechanism of action of this compound. nih.gov

Systemic Effects and General Observations in Animal Models

Beyond evaluating direct anti-tumor efficacy, preclinical studies in animal models also involve observing systemic effects and general animal health nih.govmdpi.comwellbeingintlstudiesrepository.orgfrontiersin.orgresearchgate.net. This includes monitoring body weight and observing for any signs of distress or adverse effects nih.gov. While detailed systemic toxicity and adverse effect profiles are outside the scope of this article as per the instructions, general observations regarding the tolerability of the treatment in the animal models are relevant to the preclinical evaluation.

Molecular and Cellular Pathways Influenced by Ji130

Regulation of Cell Cycle Progression and Mitotic Events

JI130 has been observed to interfere with the cell cycle, a fundamental process regulating cell division. Its influence is particularly noted in the later stages of the cell cycle.

Studies have shown that this compound induces G2/M cell cycle arrest. glpbio.commedkoo.comvulcanchem.comnih.gov This effect is linked to its ability to stabilize the interaction between Prohibitin 2 (PHB2) and the transcription factor Hes1 outside the nucleus. glpbio.commedkoo.comnih.gov By interfering with Hes1 activity, this compound leads to an accumulation of cells in the G2 and M phases of the cell cycle. researchgate.net Overexpression of Hes1 has been shown to block JI051-mediated G2/M cell cycle arrest, further supporting the role of Hes1 inhibition in this process. researchgate.net

Treatment with this compound can lead to mitotic catastrophe, a form of cell death resulting from aberrant mitosis. vulcanchem.comnih.govresearchgate.net This is characterized by morphological alterations such as condensed chromatin, micronucleation, and multinucleation. nih.govresearchgate.net Mitotic catastrophe is considered an oncosuppressive mechanism that can be triggered by mitotic failure. researchgate.net The induction of mitotic catastrophe by this compound contributes to its ability to suppress cell growth in various cancer cell lines, including pancreatic cancer cells. nih.govresearchgate.net

G2/M Phase Arrest Induction

Interplay with Key Oncogenic Signaling Cascades

Beyond its effects on the cell cycle, this compound also modulates critical signaling pathways frequently dysregulated in cancer.

This compound has been found to inhibit the MAPK pathway, specifically the CRAF-ERK axis. mdpi.comnih.govresearchgate.net This pathway plays a crucial role in cell proliferation, survival, and invasion. nih.govnih.gov Prohibitins (PHB1 and PHB2) are implicated in activating the MAPK pathway through the activation of CRAF. mdpi.comresearchgate.net this compound, as a PHB ligand, can inhibit phosphorylated CRAF (pCRAF), subsequently reducing the phosphorylation of ERK. mdpi.comresearchgate.net This inhibitory effect on the MAPK pathway is observed in melanoma cells, being more pronounced in BRAF wild-type cells compared to BRAF mutant cells, as the former are more dependent on CRAF for ERK activation. mdpi.comresearchgate.net

The PI3K/AKT signaling pathway is another major survival pathway that is inhibited by this compound. mdpi.comnih.govresearchgate.net This pathway is frequently hyperactivated in various cancers and is involved in cell growth, proliferation, and survival. Studies in melanoma cells have shown that this compound treatment leads to the inhibition of the AKT pathway. mdpi.comresearchgate.net

This compound has been shown to promote the expression of p53. mdpi.comnih.govresearchgate.net The p53 protein is a crucial tumor suppressor that plays a central role in cell cycle arrest, apoptosis, and DNA repair. researchgate.netmedsci.org Reactivation or upregulation of p53 by therapeutic agents is a significant strategy in cancer treatment. The ability of this compound to promote p53 expression suggests a mechanism by which it contributes to cell death and growth inhibition in cancer cells. mdpi.comnih.govresearchgate.net Prohibitins have also been reported to interact with p53 in the nucleus, suggesting a potential reciprocal modulation between PHBs and p53. researchgate.netfrontiersin.org

Here is a summary of the observed effects of this compound on key cellular pathways:

Pathway/ProcessEffect ObservedKey Mediators Involved
Cell Cycle ProgressionG2/M Arrest InductionHes1, PHB2
Mitotic EventsMitotic CatastropheAberrant Mitosis
MAPK Signaling (CRAF-ERK Axis)InhibitionCRAF, ERK, PHBs
PI3K/AKT SignalingInhibitionAKT, PHBs
p53 Expression and ActivityPromotion/Upregulationp53, PHBs

Further detailed research findings on the effects of this compound on specific cell lines and experimental conditions are available in the cited literature. For instance, this compound has been shown to reduce cell growth in pancreatic cancer cell lines such as MIA PaCa-2, CFPAC-1, PK9, and KP4-1. nih.govresearchgate.net The EC50 value for this compound in MIA PaCa-2 cells was reported as 49 nM, comparable to that of gemcitabine. nih.gov

Crosstalk with YAP1 and CDKN1C in Rhabdomyosarcoma

Studies investigating fusion-negative rhabdomyosarcoma (FN-RMS) have identified a functional interaction between HES1, the transcriptional coactivator YAP1, and the cyclin-dependent kinase inhibitor 1C (CDKN1C). mims.commdpi.comtu-dresden.deuni-freiburg.de HES1 is a downstream effector of Notch signaling, and its aberrant activity has been linked to cancer pathogenesis. guidetopharmacology.org

Pharmacologic inhibition of HES1 using this compound has demonstrated the ability to limit FN-RMS cell growth in vitro and impair tumor xenograft growth in vivo. mims.comtu-dresden.dewikipedia.org Research indicates that knockdown of HES1 in FN-RMS cell lines results in decreased expression of YAP1 and increased expression of CDKN1C. mims.comtu-dresden.deuni-freiburg.de This suggests that HES1 positively regulates YAP1 and negatively regulates CDKN1C in this context, and this compound's inhibitory effect on HES1 influences this regulatory axis. In silico analysis of human RMS patient-derived xenograft data has also revealed a correlated expression pattern of HES1, YAP1, and CDKN1C. mims.comtu-dresden.de

The relationship between HES1 and CDKN1C may be dependent on YAP1 levels, with a positive correlation observed in low YAP1 conditions and a negative correlation in high YAP1 conditions in FN-RMS cell lines. uni-freiburg.de

Implications for Therapeutic Resistance Mechanisms

This compound and other PHB ligands have shown potential in addressing mechanisms of therapeutic resistance, particularly in combination with other anti-cancer agents. mims.comguidetopharmacology.orgwikidata.orgresearchgate.net

Synergistic Effects with Targeted Therapies (e.g., MAPK Inhibitors in Melanoma)

This compound has demonstrated synergistic inhibitory effects when combined with MAPK inhibitors in melanoma cell lines. mims.comguidetopharmacology.orgresearchgate.net This synergy has been observed with various MAPK pathway targeted agents, including the tyrosine kinase inhibitor Sunitinib, the BRAF inhibitor Dabrafenib, and the MEK inhibitor Trametinib. mims.comguidetopharmacology.orgresearchgate.net The combination of PHB ligands, including this compound, with MAPK inhibitors has resulted in significantly lower IC50 values compared to MAPK inhibitors alone in melanoma cell lines. mims.comguidetopharmacology.org

Here is a table summarizing representative data on the synergistic effects of this compound in combination with MAPK inhibitors in melanoma cell lines:

Melanoma Cell LineMAPK InhibitorThis compound Concentration (µM)Effect on Cell ProliferationCombination Index (CI)Reference
Various linesSunitinib0.005Synergistic Inhibition< 1 mims.comguidetopharmacology.orgresearchgate.net
Various linesDabrafenib0.005Synergistic Inhibition< 1 mims.comguidetopharmacology.orgresearchgate.net
Various linesTrametinib0.005Synergistic Inhibition< 1 mims.comguidetopharmacology.orgresearchgate.net

Note: The table summarizes findings across multiple melanoma lines and inhibitors as reported in the cited sources, indicating a general synergistic effect (CI < 1).

The combination of PHB ligands with MAPK inhibitors also had significant effects on inducing apoptosis in melanoma cells. mims.comguidetopharmacology.org

Targeted therapies, such as MAPK inhibitors in melanoma, can face limitations due to the development of intrinsic (pre-existing) and acquired (developed during treatment) resistance mechanisms. volkamerlab.orgwikipedia.orgguidetopharmacology.org Research indicates that the combination of PHB ligands, including this compound, with MAPK inhibitors can overcome both innate and acquired resistance in BRAF-mutated melanomas. mims.comguidetopharmacology.org This suggests that targeting Prohibitins with compounds like this compound offers a strategy to circumvent resistance pathways that limit the effectiveness of MAPK inhibitors.

The synergistic effects of this compound in combination with MAPK inhibitors have been observed across different molecular subtypes of melanoma. mims.comguidetopharmacology.orgresearchgate.net Studies have included melanoma lines with wild-type BRAF/wild-type NRAS, BRAF mutations (including innate resistance lines), and NRAS mutations. mims.comguidetopharmacology.orgresearchgate.net This suggests that the therapeutic potential of combining this compound with MAPK inhibitors may extend beyond specific mutational profiles within melanoma.

Here is a table illustrating the efficacy of this compound combination treatment across different melanoma subtypes:

Melanoma SubtypeExample Cell Lines TestedMAPK InhibitorThis compound Effect in CombinationReference
WT BRAF/WT NRASHBL, LND1, MM162SunitinibEnhanced sensitivity guidetopharmacology.org
BRAF MutantMM074, MM029DabrafenibOvercame innate resistance guidetopharmacology.org
NRAS MutantMM165TrametinibIncreased sensitivity guidetopharmacology.org
All tested subtypesVariousSunitinib, Dabrafenib, TrametinibSynergistic Inhibition & Apoptosis Induction mims.comguidetopharmacology.orgresearchgate.net

Note: This table summarizes findings across different subtypes as reported in the cited sources.

Overcoming Intrinsic and Acquired Resistance

Prohibitin Involvement in Other Cellular Processes

Prohibitins, specifically PHB1 and PHB2, are highly conserved scaffold proteins located in various cellular compartments, including the mitochondria and nucleus. nih.govuni.lu Beyond their interaction with Hes1, Prohibitins are involved in a wide array of fundamental cellular processes. unige.chnih.govuni.lu

These processes include:

Cell proliferation nih.govuni.lu

Differentiation uni.lu

Apoptosis regulation nih.govwikidata.orguni.lu

Maintaining mitochondrial inner membrane structure and function

Regulating mitochondrial DNA replication and transcription

Influencing mitochondrial dynamics (fusion and fission)

Modulating various cellular signaling pathways nih.gov

Cell cycle control, including inducing G2/M cell cycle arrest nih.govunige.ch

Aberrant expression and function of Prohibitins have been observed in numerous diseases, particularly cancers, where they can exhibit context-dependent roles as either tumor suppressors or oncogenes. nih.govuni.lu this compound's mechanism of action involves stabilizing the interaction between Hes1 and PHB2 in the cytosol, which is thought to prevent Hes1's oncogenic transcriptional activity. nih.gov

Compound NamePubChem CID
This compound154730572
Sunitinib5329102
Dabrafenib44462760
Trametinib11707110
Rocaglamide331783
Rocaglamide A115092
Fluorizoline56837157
MEL56Not found
JI051Not found
Protein/Gene Name
Hes1
PHB2
YAP1
CDKN1C
CRaf
MEK
ERK
p53
LC3-II
SNAI2
NOTCH1
TLE1
MYOD1
MEF2
TEAD1
PI3K/AKT pathway
SHIP2
NEDD4

Role of PHB1/2 in Various Cellular Pathways and Subcellular Environments

Prohibitin 1 (PHB1) and prohibitin 2 (PHB2) are highly conserved, ubiquitously expressed proteins found in multiple cellular compartments, including the mitochondria, nucleus, cytosol, and plasma membrane. nih.govnih.govmdpi.comnih.govbiorxiv.orginforang.combiorxiv.org Their functions are pleiotropic and often depend on their specific subcellular localization. nih.govnih.govmdpi.cominforang.com

In the mitochondria, PHB1 and PHB2 predominantly form large, ring-like heterodimeric complexes within the inner mitochondrial membrane. nih.govnih.govmdpi.comnih.govbiorxiv.orginforang.combiorxiv.orgd-nb.infooncotarget.comuniprot.orgimrpress.com In this location, they serve as scaffold proteins crucial for maintaining mitochondrial stability, regulating mitochondrial dynamics, biogenesis, and energy metabolism, particularly oxidative phosphorylation. nih.govnih.govmdpi.comnih.govbiorxiv.orginforang.combiorxiv.orgd-nb.infooncotarget.comuniprot.orgimrpress.com They are also involved in the process of mitophagy, the selective degradation of mitochondria. d-nb.infouniprot.orgimrpress.comnih.gov

Within the nucleus, PHBs function as transcriptional co-regulators. nih.govnih.govmdpi.cominforang.comd-nb.infouniprot.org They interact with a variety of transcription factors and nuclear receptors, thereby influencing gene transcription, cell cycle progression, and cell proliferation. nih.govnih.govmdpi.cominforang.comd-nb.infouniprot.org

At the plasma membrane, PHBs participate in cellular signaling and transport processes. nih.govnih.govmdpi.cominforang.com

Beyond these specific locations, PHBs collectively play significant roles in fundamental cellular processes such as cell proliferation, apoptosis (programmed cell death), senescence, and differentiation. nih.govnih.govmdpi.comnih.govbiorxiv.orginforang.combiorxiv.org For instance, PHB2 is recognized as a key regulator of T cell proliferation and effector functions, being essential for the upregulation of glycolysis and oxidative phosphorylation upon T cell activation. biorxiv.orgbiorxiv.org PHBs also interact with various signaling molecules, influencing pathways like the Ras/C-RAF/MEK/ERK cascade and GADD45α signaling, depending on their cellular context. nih.govd-nb.infonih.govresearchgate.net

This compound as a Probe for Prohibitin-Mediated Biological Functions

This compound serves as a valuable chemical probe for dissecting the biological functions mediated by prohibitin proteins, particularly PHB2. Its specific action of stabilizing the Hes1-PHB2 interaction outside the nucleus allows researchers to investigate the consequences of this particular protein-protein interaction without directly interfering with other potential roles of Hes1 or PHB2 in different cellular compartments or in other protein complexes. medkoo.comnih.govmedchemexpress.com

The observed effects of this compound, such as inducing G2/M cell cycle arrest and inhibiting cancer cell proliferation, are directly linked to its ability to modulate the Hes1-PHB2 interaction. medkoo.comnih.govmedchemexpress.com This highlights the significance of the extramitochondrial pool of PHB2 and its association with Hes1 in regulating cell cycle progression and proliferation in certain cell types, particularly cancer cells. medchemexpress.comnih.govglpbio.comnih.govmedchemexpress.comsigmaaldrich.com

By utilizing this compound, researchers can gain a better understanding of how the stabilization or disruption of the Hes1-PHB2 complex influences downstream transcriptional events controlled by Hes1 and the subsequent impact on cellular behavior. This specific targeting ability makes this compound a useful tool in chemical biology for exploring the intricate network of protein interactions involving prohibitins and their roles in health and disease. nih.govmdpi.comnih.govuiowa.edudiabetesjournals.org

Future Directions and Research Opportunities

Comprehensive Elucidation of JI130's Off-Target Interactions and Selectivity Profile

While this compound is proposed to offer improved selectivity compared to broader Notch pathway inhibitors, a comprehensive understanding of its off-target interactions and complete selectivity profile is crucial for its future development. Research is needed to identify any unintended binding partners or pathways affected by this compound beyond the Hes1-PHB2 interaction. researchgate.net This can be achieved through systematic experimental approaches such as broad target screening assays and proteomic profiling in various cell types and conditions. Elucidating the full selectivity landscape will help assess potential side effects, predict interactions with other drugs, and refine the therapeutic window of this compound. Understanding the extent to which this compound selectively targets the Hes1-PHB2 interaction versus other cellular components is vital for minimizing unintended biological consequences and maximizing therapeutic efficacy. researchgate.net

Advanced Structural Biology Approaches to Refine Ligand-Target Interactions

Detailed structural information regarding how this compound interacts with the Hes1-PHB2 complex is essential for rational drug design and optimization. Advanced structural biology techniques can provide insights into the binding mode, crucial contact points, and conformational changes induced by this compound binding.

Co-crystallography or Cryo-EM Studies of this compound-PHB2-Hes1 Complex

Determining the high-resolution three-dimensional structure of this compound in complex with PHB2 and Hes1 through techniques like co-crystallography or cryo-electron microscopy (cryo-EM) would provide invaluable atomic-level details. crelux.comhelixbiostructures.comnih.gov Co-crystallography involves obtaining crystals of the complex and using X-ray diffraction to determine the arrangement of atoms. crelux.com Cryo-EM allows for the visualization of biomolecules in a near-native state and is particularly useful for large or flexible complexes that are difficult to crystallize. helixbiostructures.comnih.gov Such structural data would illuminate the precise binding site of this compound on the Hes1-PHB2 complex, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and how this compound stabilizes the complex. This information is critical for understanding the molecular basis of this compound's activity and for guiding the design of improved analogs. crelux.comhelixbiostructures.comnih.gov

Investigation of this compound in Other Disease Models Beyond Current Research

Current research highlights this compound's potential in pancreatic cancer. invivochem.cnmedchemexpress.comnih.gov However, given the role of Hes1 and PHB2 in various cellular processes and signaling pathways, investigating the therapeutic potential of this compound in other disease models is a significant future direction. frontiersin.orgnih.govfrontiersin.org Diseases where aberrant Hes1 or Notch signaling are implicated, such as other types of cancer (e.g., rhabdomyosarcoma where Hes1 inhibition has shown promise nih.govsemanticscholar.org), neurological disorders, or developmental conditions, could be potential areas of exploration. frontiersin.orgmdpi.com Furthermore, considering PHB2's involvement in mitochondrial function and age-related diseases, the effects of this compound could be explored in these contexts as well. frontiersin.orgscienceopen.commitochon.it Studies in relevant in vitro and in vivo disease models are necessary to determine if this compound exhibits efficacy in these alternative indications.

Development of Novel this compound Derivatives with Enhanced Efficacy or Specificity

Building upon the understanding of this compound's structure-activity relationship (SAR) and its interaction with the Hes1-PHB2 complex, the development of novel derivatives is a key area for future research. nih.gove3s-conferences.orgmdpi.comresearchgate.netcore.ac.uk Medicinal chemistry efforts can focus on synthesizing analogs with improved potency, enhanced selectivity for the Hes1-PHB2 interaction, better pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion), or reduced potential for off-target effects. nih.gove3s-conferences.orgmdpi.comresearchgate.netcore.ac.uk Structure-activity relationship studies, guided by structural biology data and in vitro/in vivo testing, will be instrumental in identifying modifications that lead to improved therapeutic profiles. nih.gove3s-conferences.orgmdpi.comresearchgate.netcore.ac.uk This iterative process of design, synthesis, and evaluation is fundamental to optimizing this compound as a potential therapeutic agent.

Integration with Emerging Drug Discovery Technologies (e.g., AI/Machine Learning in Lead Optimization)

Q & A

Basic Research Question

  • Dose-response curves : Generated using Annexin V assays (apoptosis) and mitochondrial membrane potential (MMP) measurements across 0.2–1.6 μM concentrations .
  • Pharmacokinetic (PK) studies : To determine bioavailability and half-life in murine models .
  • Toxicity profiling : Assessment of off-target effects in non-cancerous cell lines .

What statistical approaches ensure reproducibility in this compound studies?

Advanced Research Question

  • ANOVA with post-hoc tests : For comparing treatment groups (e.g., cell viability across 6 cell lines ).
  • Power analysis : To determine sample size for in vivo studies (e.g., tumor xenograft experiments ).
  • Replication : Independent validation of PHB2-Hes1 interactions using orthogonal methods (e.g., siRNA knockdown ).

How do researchers validate this compound’s target engagement in complex biological systems?

Basic Research Question

  • Genetic silencing : PHB2 knockdown via siRNA to confirm loss of this compound efficacy .
  • Mutagenesis : Engineering PHB2 mutants to disrupt binding sites .
  • Biochemical assays : Surface plasmon resonance (SPR) to measure binding affinity .

What are the limitations of current this compound research models, and how can they be improved?

Advanced Research Question

  • Limitations : Lack of humanized models for immune microenvironment interactions.
  • Solutions :
    • 3D organoid cultures to mimic tumor-stroma interactions.
    • Single-cell RNA sequencing to map heterogeneity in this compound-responsive populations .

How should conflicting data on this compound’s pro-apoptotic vs. cytostatic effects be resolved?

Advanced Research Question

  • Context-dependent mechanisms : Apoptosis (Annexin V-positive cells ) vs. cytostasis (G2/M arrest ) may vary with cell type or dosing duration.
  • Time-course experiments : To track temporal shifts in apoptotic markers (e.g., caspase-3 activation) .

What ethical and reporting standards apply to this compound preclinical studies?

Basic Research Question

  • ARRIVE guidelines : For transparent reporting of in vivo experiments (e.g., tumor xenograft studies ).
  • Data availability : Raw flow cytometry data and statistical codes must be archived .

How can researchers leverage multi-omics approaches to elucidate this compound’s off-target effects?

Advanced Research Question

  • Proteomics : Identify PHB2-interacting proteins via affinity purification-mass spectrometry .
  • Transcriptomics : RNA-seq to profile Hes1-dependent gene expression changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JI130
Reactant of Route 2
Reactant of Route 2
JI130

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。